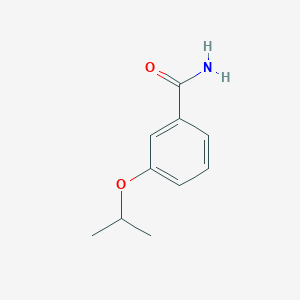

3-Isopropoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-propan-2-yloxybenzamide |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H2,11,12) |

InChI Key |

GRZWLZRRORXTGR-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropoxybenzamide and Its Advanced Derivatives

Established Synthetic Pathways to 3-Isopropoxybenzamide

The foundational synthesis of this compound typically begins with commercially available starting materials that undergo a series of well-established chemical transformations. One common approach involves the use of 3-hydroxybenzoic acid. The synthesis can be described as follows:

A key intermediate, 3-isopropoxybenzoic acid, is synthesized from 3-hydroxybenzoic acid and 2-bromopropane (B125204) in the presence of a base. The subsequent conversion of the carboxylic acid to the primary amide, this compound, can be achieved through several methods. A traditional route involves converting the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. This acid chloride is then reacted with ammonia (B1221849) to furnish the final amide product.

Targeted Synthesis of this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with tailored properties. These syntheses often involve strategic amide bond formations, functional group interconversions, and the construction of more complex molecular architectures.

Amide Bond Formation Strategies

The creation of the amide bond is a cornerstone of synthesizing this compound derivatives.

Traditional Coupling Methods:

The most prevalent method for forming the amide bond in these derivatives is through the coupling of 3-isopropoxybenzoic acid (or its activated form) with a diverse range of primary or secondary amines. Standard coupling reagents are frequently employed to facilitate this reaction. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction conditions are typically mild, proceeding at room temperature in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov

For instance, the synthesis of N-phenylbenzamide derivatives can be achieved by reacting 4-isopropoxybenzoyl chloride with an appropriately substituted aniline (B41778) in the presence of a base like triethylamine. vulcanchem.com

Biocatalytic Approaches:

In a move towards greener and more sustainable chemistry, biocatalytic methods for amide bond formation are gaining traction. rsc.org Enzymes, such as lipases and amide bond synthetases, offer a highly selective and efficient alternative to traditional chemical methods. rsc.orgrsc.org These enzymatic reactions often occur in aqueous environments under mild conditions, reducing the need for harsh reagents and organic solvents. rsc.orgrsc.org For example, lipases can catalyze the amidation of carboxylic acids with various amines. researchgate.net While direct biocatalytic synthesis of this compound itself is not extensively documented, the principles have been demonstrated with structurally similar benzamides, suggesting a feasible future application. rsc.orgdiva-portal.org The use of enzymes like McbA has shown broad substrate scope for various acids and amines, indicating potential for synthesizing a range of benzamide (B126) derivatives. rsc.org

Functional Group Transformations and Derivatization at Aromatic and Amide Moieties

Further diversification of the this compound scaffold can be achieved through various functional group transformations. These reactions allow for the introduction of new chemical moieties at either the aromatic ring or the amide nitrogen, leading to a wide range of derivatives with potentially new properties.

Common transformations include:

Substitution Reactions: Introducing substituents onto the aromatic ring can significantly alter the electronic and steric properties of the molecule. For example, nitration followed by reduction can introduce an amino group, which can then be further modified. vulcanchem.com

Modifications at the Amide Nitrogen: The N-H bond of the primary amide can be functionalized. For example, N-alkylation or N-arylation can be achieved through various coupling reactions.

Conversion of the Amide: The amide group itself can be transformed into other functional groups. For instance, dehydration of the primary amide can yield a nitrile.

These transformations are standard procedures in organic synthesis and allow for the systematic exploration of the chemical space around the this compound core. solubilityofthings.commit.eduorganic-synthesis.comnumberanalytics.com

Multi-step Synthesis of Complex Architectures Incorporating this compound Scaffolds

The this compound unit can serve as a building block in the multi-step synthesis of more complex and elaborate molecular architectures. pharmafeatures.comazom.com This approach is crucial for accessing novel compounds with potentially valuable biological or material properties.

Bis-benzamides: Symmetrical or unsymmetrical bis-benzamides can be synthesized by reacting a diamine with two equivalents of 3-isopropoxybenzoic acid or by a stepwise approach. These molecules have been explored for their ability to bind to DNA. nih.gov

N-Phenylbenzamides: As mentioned earlier, these are readily synthesized via amide coupling reactions. vulcanchem.com The properties of these compounds can be fine-tuned by introducing various substituents on the N-phenyl ring.

Biaryl Amides: The synthesis of biaryl amides often involves cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form the biaryl linkage. nih.govresearchgate.net For example, a bromo-substituted this compound can be coupled with an arylboronic acid to generate a biaryl amide. nih.gov Weinreb amides have also been utilized in the synthesis of biaryl ketones, which can be precursors to other complex structures. rsc.orgrsc.org

Isoquinolinones: These fused heterocyclic systems can be synthesized from benzamide precursors through transition-metal-catalyzed C-H activation and annulation reactions. organic-chemistry.orgresearchgate.netorganic-chemistry.org For example, a rhodium-catalyzed reaction of a benzamide with an alkyne can lead to the formation of an isoquinolinone. organic-chemistry.org

Benzoxazines: These heterocyclic compounds can be synthesized through various methods, including the reaction of a phenol, an amine, and an aldehyde (Mannich reaction). ikm.org.myrasayanjournal.co.in Derivatives of this compound could potentially be incorporated into benzoxazine (B1645224) structures to modify their properties. nih.govgoogle.commdpi.com

Exploration of Advanced Synthetic Technologies

To accelerate the discovery and optimization of this compound derivatives, researchers are turning to advanced synthetic technologies.

Automated Synthesis Platforms for this compound Analogs

Automated synthesis platforms, including flow chemistry systems, offer a powerful tool for the rapid and efficient synthesis of libraries of this compound analogs. umontreal.ca These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. By integrating robotic liquid handlers and purification systems, it is possible to synthesize and screen large numbers of compounds in a high-throughput fashion. This technology is particularly valuable for structure-activity relationship (SAR) studies, where systematic modifications to the core structure are required to optimize a desired property.

The table below summarizes the synthetic strategies discussed:

| Synthetic Target | Key Starting Materials/Intermediates | Reaction Type | Key Reagents/Catalysts |

| This compound | 3-Hydroxybenzoic acid, 2-Bromopropane | Etherification, Amidation | Base, Thionyl chloride, Ammonia |

| N-Aryl-3-isopropoxybenzamides | 3-Isopropoxybenzoic acid, Anilines | Amide Coupling | EDCI, HOBt, or SOCl₂ and a base |

| Biaryl Amides | Bromo-3-isopropoxybenzamide, Arylboronic acid | Suzuki Coupling | Palladium catalyst, Base |

| Isoquinolinones | This compound, Alkynes | C-H Activation/Annulation | Rhodium or Palladium catalyst |

| Bis-benzamides | 3-Isopropoxybenzoic acid, Diamines | Amide Coupling | Coupling reagents |

| Benzoxazines | Phenols, Amines, Aldehydes | Mannich Reaction | - |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. pandawainstitute.com These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. pandawainstitute.comimist.ma For benzamide synthesis, this translates into developing cleaner, safer, and more efficient protocols compared to conventional methods that often rely on hazardous solvents and stoichiometric reagents. diva-portal.orgeurjchem.com

Key green chemistry strategies applicable to this compound synthesis include:

Safer Solvents and Solvent-Free Reactions : A primary goal is to replace hazardous organic solvents like dichloromethane and chloroform (B151607) with more benign alternatives such as water, supercritical carbon dioxide, or ionic liquids. matanginicollege.ac.in Many green protocols for benzamide synthesis have been developed under solvent-free conditions, often utilizing microwave irradiation or solid-supported catalysts, which eliminates solvent waste and simplifies product purification. eurjchem.comtandfonline.com

Catalysis : The use of catalysts is central to green chemistry as they can enhance reaction rates and selectivity in small amounts, reducing the need for stoichiometric reagents and minimizing waste. frontiersin.org For amide bond formation, various catalytic systems have been explored:

Biocatalysis : Enzymes like Candida antarctica lipase (B570770) B (CAL-B) can catalyze the amidation of carboxylic acids under mild conditions in greener solvents like heptane. researchgate.net

Metal-Free Catalysis : An iodine-mediated domino protocol allows for the synthesis of benzamides from ethylarenes using an iodine promoter and an oxidant, avoiding the use of heavy metal catalysts. organic-chemistry.org

Heterogeneous Catalysis : Solid-supported catalysts, such as Nafion® NR50, can facilitate reactions like the Ritter reaction under solvent-free microwave conditions, allowing for easy catalyst recovery and reuse. researchgate.net

Energy Efficiency : Designing for energy efficiency involves using methods that reduce energy consumption. pandawainstitute.com Microwave-assisted organic synthesis (MAOS) is a prominent example, often leading to dramatically reduced reaction times and increased yields compared to conventional heating. eurjchem.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. imist.ma Direct amidation of carboxylic acids or esters is more atom-economical than methods requiring activating agents or protecting groups, as the latter generate significant waste. mdpi.comrsc.org

The table below compares conventional and greener synthetic approaches for benzamide synthesis, highlighting the improvements offered by green chemistry principles.

| Parameter | Conventional Method | Green Alternative | Green Advantage | Reference |

| Activation | Use of stoichiometric activating agents (e.g., thionyl chloride, carbodiimides). | Direct catalytic amidation using borate (B1201080) esters or biocatalysts (e.g., CAL-B). | Reduces waste (high atom economy), avoids hazardous reagents. | researchgate.netmdpi.com |

| Solvent | Halogenated solvents (e.g., CH₂Cl₂, CHCl₃). matanginicollege.ac.in | Solvent-free conditions or use of benign solvents like water or heptane. tandfonline.comresearchgate.net | Eliminates toxic solvent use and waste, simplifies purification. | matanginicollege.ac.intandfonline.comresearchgate.net |

| Energy Source | Conventional heating (oil bath) for prolonged periods. | Microwave irradiation. eurjchem.com | Drastically reduces reaction times (minutes vs. hours), improves energy efficiency. | eurjchem.comresearchgate.net |

| Catalyst | Often requires stoichiometric amounts of base or coupling agents. | Use of catalytic amounts of iodine, copper-manganese (B8546573) spinel oxides, or solid-supported acids (Nafion® NR50). | Reduces catalyst loading, allows for catalyst recycling (heterogeneous), avoids toxic heavy metals. researchgate.netorganic-chemistry.org | researchgate.netorganic-chemistry.org |

| Reaction Media | Homogeneous reaction mixtures requiring extensive workup and purification. | Solvent- and activation-free reactions using enol esters as acyl donors. tandfonline.comfigshare.com | Simplifies product isolation (e.g., by crystallization), minimizes byproducts and environmental impact. | tandfonline.comfigshare.com |

Chemical Reactivity and Mechanistic Investigations of 3 Isopropoxybenzamide Analogs

Reaction Kinetics and Rate Studies of 3-Isopropoxybenzamide Derivatives

Reaction kinetics studies quantify the rate at which a chemical reaction proceeds and provide insight into the reaction mechanism. For benzamide (B126) derivatives, kinetic studies often focus on hydrolysis, substituent effects on reactivity, and the rates of catalytic processes.

The rate of hydrolysis for benzamides is highly dependent on the reaction conditions, such as pH and temperature. In strong acids, the mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. cdnsciencepub.comcdnsciencepub.com Conversely, under basic conditions, the reaction can proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The electronic properties of substituents on the benzene (B151609) ring significantly influence the reaction rates. This relationship is often quantified by the Hammett equation, log(k/k₀) = σρ, where 'k' is the rate constant for the substituted reactant, 'k₀' is the rate constant for the unsubstituted reactant, 'σ' (sigma) is the substituent constant, and 'ρ' (rho) is the reaction constant. wikipedia.org The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (EWGs), which stabilize a negative charge buildup in the transition state. viu.ca For the alkaline hydrolysis of substituted benzamides, the reaction constant (ρ) is positive, indicating a buildup of negative charge in the rate-determining step, consistent with the formation of a tetrahedral intermediate. viu.ca

The 3-isopropoxy group on the benzamide ring influences reactivity primarily through its inductive effect due to its meta position. While the oxygen atom can donate electron density via resonance (a +R effect), this effect is strongest at the ortho and para positions. At the meta position, the electronegativity of the oxygen dominates, resulting in a net electron-withdrawing inductive effect (-I). Therefore, the 3-isopropoxy group is expected to slightly increase the rate of reactions that are favored by electron-withdrawing substituents, such as nucleophilic attack at the carbonyl carbon.

In the context of palladium-catalyzed C-H functionalization, kinetic studies often reveal that the C-H bond activation step is the rate-determining step of the catalytic cycle. rsc.orgnih.gov The rate of these reactions can be influenced by the concentration of the catalyst, the nature of the ligand, the solvent, and the electronic properties of the benzamide substrate.

Table 1: Hammett Sigma (σ) Constants for Selected Substituents This table illustrates the electronic effect of various substituents. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

Data sourced from established chemical principles and literature. dalalinstitute.com

Catalytic Transformations Involving this compound Scaffolds (e.g., Palladium-Catalyzed C-H/N-H Activation)

The benzamide scaffold, including that of this compound, is an excellent substrate for transition-metal-catalyzed C-H functionalization. This modern synthetic strategy allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. Palladium catalysis is particularly prominent in this field due to its high reactivity and functional group tolerance. snnu.edu.cn

In many of these reactions, the amide group itself acts as a directing group, coordinating to the palladium catalyst and positioning it in proximity to the ortho-C-H bonds of the aromatic ring. This chelation assistance facilitates the selective cleavage of a specific C-H bond, leading to the formation of a five- or six-membered palladacycle intermediate. researchgate.net This intermediate is central to a wide array of subsequent transformations.

Common palladium-catalyzed transformations of benzamide scaffolds include:

Olefination: The introduction of an alkene group at the ortho-position.

Arylation: The formation of a new C-C bond with an aryl group.

Acetoxylation: The installation of an acetate (B1210297) group (-OAc) at the ortho C-H position, often using an oxidant like PhI(OAc)₂. nih.gov

Annulation: The reaction of benzamides with alkynes or other coupling partners to construct fused heterocyclic ring systems, such as isoquinolones. This often involves the activation of both a C-H and an N-H bond. cdnsciencepub.comcas.cz

While ortho-functionalization is most common due to the directing effect of the amide group, strategies have been developed for distal C-H functionalization (at the meta or para positions) using specialized templates that covalently and reversibly attach to the substrate to direct the catalyst to a more remote C-H bond. rsc.org

Table 2: Examples of Palladium-Catalyzed Transformations on Benzamide Scaffolds

| Transformation | Catalyst System | Oxidant/Additive | Solvent | Product Type |

| Ortho-Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | Acetic Acid/Toluene | Ortho-acetoxy benzamide |

| Ortho-Olefination | Pd(OAc)₂ | Ag₂CO₃ | Dichloroethane (DCE) | Ortho-alkenyl benzamide |

| Annulation with Alkynes | Pd/C | Air | Toluene | Isoquinolone |

| Aminocarbonylation | Pd(OAc)₂ / DCPP | CO, Ammonia (B1221849) | Toluene | Primary benzamide from aryl chloride |

This table summarizes general conditions reported for benzamide functionalization. nih.govcas.cznih.gov

Elucidation of Reaction Mechanisms for Derivatization Pathways

Understanding the step-by-step mechanism of a reaction is crucial for optimizing conditions and predicting outcomes. For the derivatization of this compound analogs, the mechanisms vary significantly depending on the type of transformation.

A prominent and well-studied mechanism is that of palladium-catalyzed C-H activation. A general catalytic cycle often proceeds via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathway. nih.gov

C-H Activation/Palladation: The reaction typically begins with the coordination of the benzamide's carbonyl oxygen to a Pd(II) catalyst. This brings the catalyst close to the ortho C-H bond, which is then cleaved in a concerted metalation-deprotonation (CMD) step to form a stable five-membered cyclopalladated intermediate (a palladacycle). This is often the rate-limiting step. nih.gov

Oxidative Addition/Functionalization: The palladacycle can then react with a coupling partner. In a Pd(II)/Pd(IV) cycle, an oxidant can oxidize the Pd(II) center to a highly reactive Pd(IV) intermediate.

Reductive Elimination: The new C-C or C-heteroatom bond is formed through reductive elimination from the Pd(IV) or Pd(II) intermediate. This step releases the functionalized product.

Catalyst Regeneration: The palladium species is regenerated to its active catalytic state (e.g., Pd(II)) to re-enter the catalytic cycle.

In contrast, a simpler derivatization such as acid-catalyzed hydrolysis follows a different path. The mechanism in moderately strong acid involves: cdnsciencepub.comcdnsciencepub.com

Protonation: The carbonyl oxygen of the amide is reversibly protonated by the acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer and Elimination: Proton transfers occur, leading to the formation of ammonia (or an amine) as a good leaving group, which is subsequently eliminated.

Deprotonation: Loss of a proton from the resulting protonated carboxylic acid yields the final 3-isopropoxybenzoic acid product.

Stability and Degradation Pathways of this compound and its Derivatives

The stability of a chemical compound is its ability to resist chemical change under various conditions. Degradation studies are essential for understanding potential liabilities, establishing shelf-life, and ensuring the purity of a substance. tandfonline.com

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than those it would typically encounter during storage and use. biomedres.us These studies are a regulatory requirement under ICH guidelines and are crucial for developing stability-indicating analytical methods—methods that can accurately measure the active compound in the presence of its degradation products. pharmoutsourcing.comnih.gov

The inherent chemical stability of the benzamide functional group is generally higher than that of an ester linkage, particularly against metabolic hydrolysis by enzymes like carboxylesterases. tandfonline.com However, under forced conditions, degradation can be induced. A typical forced degradation study involves exposing the compound, in both solid and solution states, to a variety of stressors. biomedres.usresearchgate.net

Table 3: Typical Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room temperature or elevated (e.g., 60-80 °C) | To test susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or elevated | To test susceptibility to degradation in alkaline environments. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room temperature | To evaluate stability towards oxidative stress. |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) | To assess the effect of high temperature on the solid form. |

| Photodegradation | Exposure to UV and visible light (e.g., ICH-specified light exposure) | To determine light sensitivity. |

These conditions are based on general principles outlined in regulatory guidance and scientific literature. biomedres.uspharmoutsourcing.comijpras.com

The goal of these studies is typically to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed for identification without being so excessive as to generate unrealistic secondary degradants. researchgate.net

Following forced degradation, analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), are used to separate, identify, and characterize the resulting degradation products. nih.gov

For this compound, the most predictable degradation pathway under hydrolytic (acidic or basic) stress is the cleavage of the amide bond. This reaction would yield two primary degradation products. Other potential degradation products could arise from oxidation or other secondary reactions.

Table 4: Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Product Name | Chemical Structure | Method of Identification |

| Acid/Base Hydrolysis | 3-Isopropoxybenzoic acid | C₁₀H₁₂O₃ | LC-MS/MS, NMR |

| Acid/Base Hydrolysis | Ammonia | NH₃ | Ion Chromatography, Specific Probes |

| Oxidation (H₂O₂) | Hydroxylated this compound | C₁₀H₁₃NO₄ | LC-MS/MS |

| Oxidation (H₂O₂) | 3-Hydroxybenzamide (B181210) (from O-dealkylation) | C₇H₇NO₂ | LC-MS/MS, NMR |

This table presents hypothetical degradation products based on the known reactivity of the benzamide functional group and related aromatic ethers. The primary degradation route is amide hydrolysis.

Advanced Spectroscopic and Chromatographic Characterization of 3 Isopropoxybenzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like 3-Isopropoxybenzamide. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and type of protons and carbons, their chemical environments, and their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group's methine proton, and the terminal methyl protons. The aromatic region would likely show complex splitting patterns due to the meta-substitution on the benzene (B151609) ring. The amide protons (-CONH₂) typically appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, separate resonances are expected for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found downfield. The aromatic carbons would appear in the typical range for benzene derivatives, with their specific shifts influenced by the electron-donating isopropoxy group and the electron-withdrawing amide group. The isopropoxy group would contribute two distinct signals for its methine and methyl carbons. While experimental data for this compound is not publicly available, predicted values based on computational models and data from analogous compounds like benzamide (B126) provide a reliable reference. bmrb.io

Predicted NMR Data for this compound

| ¹H NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| Isopropoxy -CH₃ (doublet) | ~1.3 |

| Isopropoxy -CH (septet) | ~4.6 |

| Aromatic C4-H, C5-H, C6-H (multiplet) | ~7.1 - 7.4 |

| Aromatic C2-H (multiplet) | ~7.5 |

| Amide -NH₂ (broad singlet) | ~7.8 - 8.2 |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| Isopropoxy -CH₃ | ~22 |

| Isopropoxy -CH | ~70 |

| Aromatic C5 | ~115 |

| Aromatic C4 | ~119 |

| Aromatic C2 | ~122 |

| Aromatic C6 | ~129 |

| Aromatic C1 | ~134 |

| Aromatic C3 | ~158 |

| Carbonyl C=O | ~169 |

Note: Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., HPLC-MS, LC-MS/MS, MSⁿ, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For a compound like this compound (C₁₀H₁₃NO₂), the exact molecular weight is 179.0946 g/mol .

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 179.

Key fragmentation pathways for benzamide derivatives often involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring. arizona.edu A primary fragmentation would be the loss of the isopropyl group ([M-43]⁺) to form a stable ion. Another characteristic fragmentation is the loss of the amide group (-NH₂) to produce a benzoyl cation, which can further fragment. For instance, in related compounds like N-(3-Aminophenyl)-4-isopropoxybenzamide, the loss of the isopropyl group is a noted fragmentation pattern. vulcanchem.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Fragment Lost |

| 179 | [C₁₀H₁₃NO₂]⁺• | Molecular Ion |

| 164 | [C₉H₁₀NO₂]⁺ | •CH₃ |

| 136 | [C₇H₅NO₂]⁺• | C₃H₇• (Isopropyl radical) |

| 121 | [C₇H₅O]⁺ | CONH₂ (Carboxamide radical) |

| 105 | [C₇H₅O]⁺ | C₃H₇• and NH |

| 77 | [C₆H₅]⁺ | C₃H₇• and CONH₂ |

Techniques like HPLC-MS and LC-MS/MS, which couple liquid chromatography with mass spectrometry, allow for the analysis of complex mixtures, separating components before they enter the mass spectrometer for detection and identification. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the region of 3350-3180 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong, prominent peak usually found around 1650-1680 cm⁻¹. The C-O-C stretching of the isopropoxy ether group would be visible in the 1275-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. vulcanchem.com

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com For this compound, the aromatic ring vibrations would produce strong signals. The symmetric C-H stretching of the alkyl groups and the C=C ring stretching modes are typically prominent in the Raman spectrum. americanpharmaceuticalreview.com While IR spectroscopy is more sensitive to the polar C=O and N-H bonds, Raman can provide complementary information, especially regarding the carbon skeleton. scirp.orgresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Amide (-NH₂) | N-H Stretch | 3350 - 3180 (two bands) | 3350 - 3180 | Medium-Strong (IR) |

| Amide (-C=O) | C=O Stretch (Amide I) | 1680 - 1650 | 1680 - 1650 | Strong (IR), Medium (Raman) |

| Amide (-NH₂) | N-H Bend (Amide II) | 1640 - 1590 | 1640 - 1590 | Medium-Strong (IR) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong (Raman) |

| Isopropoxy (-C-O-C) | Asymmetric Stretch | 1275 - 1200 | Weak | Strong (IR) |

| Alkyl (-C-H) | C-H Stretch | 2980 - 2850 | 2980 - 2850 | Medium (IR), Strong (Raman) |

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Separation Science

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating, identifying, and quantifying components in a mixture, making it indispensable for assessing the purity of this compound. googleapis.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds like aromatic amides.

A typical RP-HPLC method for this compound would utilize a C18 or C8 stationary phase (the column). The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the main compound from any impurities, which may have different polarities. Detection is commonly achieved using a UV detector, as the benzene ring in this compound absorbs UV light.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is crucial for quality control in pharmaceutical manufacturing, ensuring that the level of impurities is below the limits set by regulatory bodies like the ICH. oceanicpharmachem.comtandfonline.com Chiral HPLC methods could also be developed to separate enantiomers if a chiral center were present or introduced. sigmaaldrich.com

Hyphenated Techniques in Comprehensive Analytical Profiling (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for comprehensive chemical analysis. The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for the analysis of complex samples. nih.govnih.govresearchgate.net

In the context of this compound, an LC-MS/MS system would first separate the compound from its impurities and matrix components using HPLC. The eluent from the HPLC column is then directed into the mass spectrometer. The first mass analyzer (MS1) can be set to select the molecular ion of this compound (m/z 179). This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass analyzer (MS2).

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive. It allows for the confident identification and precise quantification of this compound, even at very low concentrations in complex matrices like biological fluids or formulated products. waters.com This technique is the gold standard for trace-level quantification and is essential for metabolic studies, environmental monitoring, and advanced impurity profiling. americanpharmaceuticalreview.com

Advanced Analytical Methods for Impurity Quantification

The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of drug products. simsonpharma.com Regulatory guidelines, such as those from the ICH, mandate the identification, qualification, and quantification of impurities above certain thresholds. oceanicpharmachem.comtandfonline.com

For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound. A robust analytical strategy is required to detect and quantify these impurities.

Strategy for Impurity Quantification:

Method Development and Validation: A stability-indicating HPLC method is developed to separate the main compound from all potential impurities and degradation products. The method must be validated for specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification) according to ICH guidelines. nih.govthermofisher.com

Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. These studies help establish the stability-indicating nature of the analytical method.

Impurity Identification: When an impurity is detected above the identification threshold, its structure must be elucidated. This is typically achieved by isolating the impurity using preparative HPLC and then analyzing it with high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Quantification: Once identified, impurities can be quantified using the validated HPLC method. If a reference standard for the impurity is available, it is used for direct calibration. If not, the concentration is often estimated relative to the main compound's response factor, assuming it is similar. For potentially genotoxic impurities, highly sensitive methods like LC-MS/MS are required to quantify them at trace levels.

The combination of these advanced analytical methods ensures a thorough understanding and control of the impurity profile of this compound, guaranteeing its quality and safety for its intended application.

Computational Chemistry and Theoretical Modeling of 3 Isopropoxybenzamide Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and molecular properties of 3-isopropoxybenzamide. These calculations provide insights into the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed to optimize the molecular geometry of this compound, locating the minimum energy structure. sci-hub.seneliti.com From this optimized geometry, a host of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.sersc.org For benzamide (B126) derivatives, the HOMO is often localized on the amide group and the benzene (B151609) ring, while the LUMO is distributed over the entire molecule. sci-hub.se

The Fragment Molecular Orbital (FMO) method can also be applied to understand the electronic properties of larger systems involving this compound. This method breaks down a large molecule into smaller fragments, making the calculations more computationally tractable while still providing valuable information about inter-fragment interactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT (B3LYP/6-31G(d,p))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -550 Hartree |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar benzamide derivatives.

Conformational Analysis and Potential Energy Surface Mapping

Potential energy surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. By systematically rotating the dihedral angles associated with the isopropoxy and amide groups and calculating the energy at each point, a map of the molecule's potential energy as a function of its geometry is generated. The minima on this surface correspond to stable conformers. Studies on related anisole (B1667542) derivatives have shown that the methoxy (B1213986) group often prefers to be coplanar with the benzene ring, though steric hindrance from adjacent substituents can force it into a perpendicular orientation. acs.orgresearchgate.netunifr.ch For this compound, the bulkier isopropyl group likely influences the rotational barrier around the C-O bond.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A (Planar) | 0° | 0.0 |

| B (Perpendicular) | 90° | 2.5 |

| C | 180° | 0.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis of similar molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution or in complex with a biological target. researchgate.netnih.govaip.org These simulations can reveal how the molecule interacts with water molecules, forming hydrogen bonds and other non-covalent interactions. When studying the interaction of this compound with a protein, MD simulations can help to assess the stability of the binding pose obtained from molecular docking and to identify key interacting residues. nih.govtandfonline.com The trajectory from an MD simulation can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to characterize solvation shells.

Prediction of Spectroscopic Data through Computational Approaches

Computational methods are invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the identification and characterization of this compound.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govliverpool.ac.ukacs.org The calculated chemical shifts, when compared with experimental data, can confirm the proposed structure of the molecule. For substituted benzenes, the chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the substituents. researchgate.net

Similarly, the vibrational frequencies corresponding to the peaks in an IR spectrum can be calculated using DFT. nih.gov These calculations can help to assign the vibrational modes to specific bonds or functional groups within the molecule. For this compound, characteristic vibrational modes would include the N-H and C=O stretching of the amide group, and the C-O stretching of the isopropoxy group.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C | 168.5 |

| C-NH₂ | 135.2 |

| C-O | 158.9 |

| Aromatic CH | 115.0 - 130.0 |

| Isopropyl CH | 70.1 |

| Isopropyl CH₃ | 22.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for substituted benzenes and benzamides.

In Silico Approaches for Compound Design and Optimization

In silico methods play a crucial role in the design and optimization of new compounds based on a lead structure like this compound. Techniques such as molecular docking and pharmacophore modeling are central to this process.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. scilit.comresearchgate.net This is particularly relevant in drug discovery, where the aim is to design molecules that can bind to and modulate the activity of a specific biological target. For derivatives of this compound, docking studies can be used to predict their binding affinity and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site of a target protein. nih.govtandfonline.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions) that are necessary for biological activity. nih.govtandfonline.com A pharmacophore model derived from a set of active compounds, including this compound derivatives, can be used to virtually screen large chemical databases to identify new molecules with the potential for similar activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netigi-global.com By correlating molecular descriptors (numerical representations of chemical information) with activity data, a QSAR model can be developed to predict the activity of new, untested compounds.

For a series of this compound analogs, various molecular descriptors can be calculated, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies, partial charges), and topological indices. nih.govtandfonline.com These descriptors are then used as independent variables in a regression analysis, with biological activity as the dependent variable. A statistically significant QSAR model can provide valuable insights into the structural features that are important for the desired activity and can guide the design of more potent compounds.

Analysis of Reactive Properties and Electrophilic/Nucleophilic Sites

Understanding the reactive properties of this compound is essential for predicting its chemical behavior and potential metabolic fate. Computational methods such as the analysis of the Molecular Electrostatic Potential (MEP) and Fukui functions are powerful tools for this purpose.

The Molecular Electrostatic Potential (MEP) is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netdergipark.org.trtandfonline.com It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and isopropoxy groups, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the amide protons, suggesting their susceptibility to nucleophilic attack. tandfonline.com

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attack. mdpi.comnih.govtandfonline.com These functions are derived from the change in electron density upon the addition or removal of an electron. faccts.de Analysis of the Fukui functions for this compound can pinpoint the specific atoms that are most likely to participate in chemical reactions. nih.govacs.org

Focused Research on this compound Reveals Gaps in Publicly Available Molecular Docking Data

Computational chemistry and theoretical modeling, particularly molecular docking, are pivotal in modern drug discovery and materials science. These methods predict the binding orientation and affinity of a small molecule to a target protein at the atomic level. Such studies provide invaluable insights into potential biological activity and guide the synthesis of more potent and selective derivatives.

While the search for information on this compound did not yield specific molecular docking studies for this exact compound, the scientific literature indicates that various derivatives of isopropoxybenzamide have been the subject of such computational analyses. These studies explore the interaction of these derivatives with a range of biological targets, including enzymes and receptors implicated in various diseases.

For instance, research has been conducted on derivatives of isopropoxybenzamide as potential inhibitors of enzymes like aminopeptidases and cyclooxygenases, as well as their interactions with targets such as the androgen receptor. These studies often involve synthesizing a series of related compounds and using molecular docking to rationalize their structure-activity relationships. However, in line with the strict focus on the parent compound "this compound," the detailed findings from these derivative studies are not included here.

The absence of dedicated molecular docking research on this compound itself could be due to several factors. It is possible that such studies exist but are part of proprietary research and not published. Alternatively, research may have prioritized the study of its derivatives due to more promising biological activities observed in initial screenings.

Further research would be required to be initiated on this compound to generate the specific data requested. This would involve in silico studies to dock this compound against a panel of relevant protein targets to predict its binding modes and affinities, which could then potentially be validated through biophysical assays.

Until such research is published, a detailed article on the molecular docking and protein-ligand interactions of this compound cannot be accurately compiled.

Structure Activity Relationship Sar Studies of 3 Isopropoxybenzamide Derivatives

Design Principles for Modulating Structural Features within the Benzamide (B126) Scaffold

The benzamide scaffold serves as a common framework in a multitude of biologically active compounds. The design principles for modifying this scaffold, including in derivatives of 3-isopropoxybenzamide, are guided by established medicinal chemistry strategies aimed at influencing the compound's interaction with biological targets.

Key modifiable positions on the this compound scaffold include the benzamide ring itself, the amide linker, and the terminal groups. Modifications are strategically designed to alter physicochemical properties such as lipophilicity, electronic character, and steric profile. For instance, the introduction of various substituents on the aromatic ring can influence receptor binding affinity and selectivity. The nature and position of these substituents are critical. For example, in the broader class of benzamides, the introduction of alkyl groups at the 3-position has been shown to have a modest effect on agonistic activity at certain receptors. nih.gov

Furthermore, the amide bond itself is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) which are often crucial for target interaction. Modifications to the amide nitrogen, by introducing different substituents, can significantly impact a compound's biological profile by altering its hydrogen bonding capacity, conformation, and metabolic stability.

Another design principle involves the concept of isosteric and bioisosteric replacement. This strategy involves substituting a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, replacing a simple phenyl group with a heteroaromatic ring can introduce new interaction points with a biological target.

Systematic Variation of Functional Groups and Side Chains on this compound Analogs

Systematic variation of the functional groups and side chains of this compound is a fundamental approach in SAR studies to probe the chemical space around this scaffold and identify key structural determinants for biological activity. These variations can be broadly categorized into modifications of the aromatic ring, the isopropoxy group, and the amide moiety.

Aromatic Ring Substitutions: The benzene (B151609) ring of this compound offers multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets. For example, the addition of a nitro group or a halogen can significantly change the charge distribution and potential for specific interactions like halogen bonding.

Modification of the Isopropoxy Group: The 3-isopropoxy group itself can be varied to explore the impact of the size and nature of the alkoxy substituent. Replacing the isopropyl group with smaller (e.g., methoxy (B1213986), ethoxy) or larger, more complex alkyl or aryl ethers can probe the steric tolerance of the binding pocket of a target protein.

N-Substitutions on the Amide: The amide nitrogen is a common point of modification. A variety of substituents, from small alkyl groups to larger aromatic or heterocyclic moieties, can be introduced. These substitutions can influence the compound's conformation, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological activity.

The following table illustrates a hypothetical series of this compound analogs where systematic variations have been made at different positions (R1, R2, and R3) to explore the SAR.

| Compound ID | R1 (Aromatic Ring) | R2 (Amide Nitrogen) | R3 (Isopropoxy Moiety) |

| A1 | H | H | Isopropyl |

| A2 | 4-Chloro | H | Isopropyl |

| A3 | 4-Nitro | H | Isopropyl |

| A4 | H | Methyl | Isopropyl |

| A5 | H | Benzyl | Isopropyl |

| A6 | H | H | Methyl |

| A7 | H | H | Cyclopentyl |

Correlating Structural Modifications with Chemical Behavior and Biological Activity Profiles

The ultimate goal of SAR studies is to establish clear correlations between specific structural modifications and the resulting changes in chemical behavior and biological activity. This allows for the rational design of more potent and selective compounds.

Impact on Receptor Binding and Functional Activity: For this compound derivatives targeting specific receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, even subtle structural changes can lead to significant shifts in binding affinity (Ki) or functional activity (EC50 or IC50). For instance, in broader studies of benzamides as 5-HT4 receptor agonists, the nature of the substituent at the 3-position of the benzamide ring was found to influence agonist activity, although in some cases only slightly. nih.gov The introduction of a propyl or allyl group at this position resulted in a minor enhancement of agonistic effects. nih.gov This suggests that for this particular target, the 3-position can tolerate some steric bulk, but it may not be a primary driver of potency.

The table below presents hypothetical biological data for the previously described analogs to illustrate how structural changes can be correlated with activity.

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| A1 | H | H | Isopropyl | 10.5 |

| A2 | 4-Chloro | H | Isopropyl | 5.2 |

| A3 | 4-Nitro | H | Isopropyl | 15.8 |

| A4 | H | Methyl | Isopropyl | 8.9 |

| A5 | H | Benzyl | Isopropyl | 2.1 |

| A6 | H | H | Methyl | 25.3 |

| A7 | H | H | Cyclopentyl | 7.6 |

From this hypothetical data, several SAR trends can be deduced:

Aromatic Substitution (R1): The introduction of a chloro group at the 4-position (A2) improves activity compared to the unsubstituted analog (A1), suggesting a favorable interaction or electronic effect. Conversely, a nitro group at the same position (A3) is detrimental to activity.

N-Substitution (R2): N-methylation (A4) has a minor positive effect, while a larger N-benzyl group (A5) significantly enhances potency, indicating a potential hydrophobic interaction pocket in the target's binding site that can accommodate this group.

Alkoxy Group Variation (R3): Replacing the isopropoxy group with a smaller methoxy group (A6) leads to a significant loss of activity, while a larger cyclopentyl group (A7) restores some of the potency. This suggests that the size and shape of the alkoxy group are important for optimal binding.

3 Isopropoxybenzamide As a Versatile Organic Building Block and Intermediate

Role in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are pervasive in pharmaceuticals and natural products. 3-Isopropoxybenzamide serves as a key precursor for the synthesis of various heterocyclic systems, most notably thiazoles.

Thiazole (B1198619) derivatives are significant in medicinal chemistry, and their synthesis often involves the reaction of thioamides with α-halocarbonyl compounds. nih.govkuey.net In one documented pathway, this compound can be converted into a corresponding thioamide, N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide. evitachem.com This intermediate can then undergo cyclization reactions to form a 1,3-thiazole ring, demonstrating the utility of the this compound core in constructing these important heterocycles. nih.govevitachem.com The Hantzsch thiazole synthesis, a classic method involving the condensation of α-haloketones with thioamides, represents a fundamental route where derivatives of this compound can be employed. kuey.netclockss.org

The versatility of this compound extends to its potential use in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.govmdpi.comrsc.org These reactions are powerful tools for rapidly generating molecular diversity and constructing complex heterocyclic scaffolds. nih.govnih.gov The functional groups on this compound make it a suitable candidate for inclusion in MCRs designed to produce libraries of heterocycles like pyrazoles, pyridones, and other fused systems. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems Derived from Benzamide (B126) Precursors

| Heterocyclic System | General Synthetic Strategy | Role of Benzamide Moiety | Key Reaction Type |

|---|---|---|---|

| Thiazoles | Reaction with α-halocarbonyls | Serves as a thioamide precursor | Cyclocondensation |

| Benzimidazoles | Cyclization of diamine precursors | Forms part of the core scaffold | Intramolecular Cyclization |

| Isoquinolinones | Intramolecular amidation | Forms the lactam ring | Cyclative Lactamization |

| Pyrazoles | Condensation with 1,3-dicarbonyls | Provides a nitrogen source and backbone | Condensation/Cyclization |

Strategic Integration into Complex Molecular Architectures

The synthesis of complex molecules often relies on a "building block" approach, where pre-functionalized fragments are strategically combined. nih.gov this compound is an excellent example of such a building block, enabling the construction of intricate molecular architectures, including bis-benzamides designed to mimic protein secondary structures. acs.orgacs.org

A key strategy involves modifying the this compound core to introduce additional reactive sites. For example, the aromatic ring can be nitrated, and the resulting nitro group can be subsequently reduced to an amine. This introduces a new nucleophilic center that can be used for further elaboration. In the synthesis of bis-benzamide libraries, a 3-alkoxy-4-nitrobenzoic acid (an analog of a modified this compound) is coupled to another amino-functionalized benzamide. This step-wise, iterative process allows for the controlled assembly of large, complex structures.

This approach has been used to create molecules that mimic one face of an α-helix, a common structural motif in protein-protein interactions. nih.govacs.org The synthesis of tris-benzamides, for instance, employs an iterative sequence of reactions to link three benzamide units, creating a scaffold that positions functional groups in a spatially defined manner analogous to the i, i+4, and i+7 residues of an α-helix. nih.govacs.org The predictable geometry and synthetic accessibility of the this compound unit are crucial for the successful design and synthesis of these complex mimetics. acs.org

Development of Compound Libraries of Analogs via Modular Synthesis

Modular synthesis is a strategy that involves the stepwise assembly of complex molecules from a set of interchangeable building blocks, or modules. nih.gov This approach is particularly powerful when combined with solid-phase synthesis for the rapid generation of compound libraries—large collections of structurally related molecules used for high-throughput screening in drug discovery.

The this compound scaffold is ideally suited for modular, solid-phase library synthesis. In a typical workflow, a derivative of the benzamide, such as 3-alkoxy-4-nitrobenzoic acid, is first attached to a solid support (a resin). ucsd.edu The synthesis then proceeds through a series of discrete steps:

Reduction: The nitro group is reduced to an amine.

Coupling: The newly formed amine is reacted with another carboxylic acid building block. This can be another this compound derivative or a different functionalized benzoic acid.

Cleavage: Once the desired structure is assembled on the resin, it is cleaved from the solid support to yield the final product in a purified form.

This modular approach allows for immense diversity. By simply changing the building blocks used in the coupling steps, a large library of analogs can be synthesized efficiently. For instance, a 24-membered bis-benzamide library was successfully prepared using this solid-phase method, demonstrating its utility for generating structural diversity around the core benzamide structure. This strategy facilitates the exploration of structure-activity relationships by allowing chemists to systematically vary different parts of the molecule and observe the effect on biological activity. researchgate.net The development of efficient solid-phase synthesis methods for arylopeptoids (oligomeric N-substituted aminomethyl benzamides) further highlights the power of this modular approach for creating novel compound libraries based on benzamide scaffolds. rsc.org

Table 2: Modular Synthesis of a Bis-Benzamide Library

| Step | Process | Module A (On Resin) | Module B (In Solution) | Resulting Structure |

|---|---|---|---|---|

| 1 | Loading & Reduction | Resin-bound 3-alkoxy-4-nitrobenzoic acid is reduced. | - | Resin-bound 4-amino-3-alkoxybenzamide |

| 2 | Coupling | The amine on the resin attacks an activated carboxylic acid. | A different 3-alkoxy-4-nitrobenzoic acid. | Resin-bound bis-benzamide |

| 3 | Cleavage | The final compound is released from the resin. | - | Soluble bis-benzamide analog |

Q & A

What are the standard synthetic routes for 3-Isopropoxybenzamide, and how do reaction conditions influence yield?

Basic

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-hydroxybenzamide with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group. Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to minimize side reactions . Characterization via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.2–1.4 ppm for isopropyl protons) confirms purity .

Advanced

Challenges in scaling synthesis include steric hindrance from the isopropoxy group and competing O- vs. N-alkylation. Advanced strategies employ microwave-assisted synthesis to reduce reaction time (from 12 hrs to 2 hrs) and improve regioselectivity. Catalytic systems like Pd/C or phase-transfer catalysts (e.g., TBAB) enhance efficiency, with yields increasing from 65% to 85% under optimized conditions .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

Basic

Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. For example, unexpected splitting in [¹H NMR] may indicate residual moisture in DMSO-d₆. Standard protocols include repeating measurements under anhydrous conditions and cross-referencing with computational predictions (e.g., ChemDraw NMR simulations) .

Advanced

For complex cases, employ 2D NMR (HSQC, HMBC) to resolve overlapping signals. Density Functional Theory (DFT) calculations (e.g., Gaussian09) can model electronic environments and predict chemical shifts, aiding in structural reassignment. Collaborative databases like PubChem provide benchmark spectra for validation .

What methodologies are used to investigate the reaction mechanisms of this compound in organic transformations?

Basic

Mechanistic studies often use kinetic isotope effects (KIE) or trapping intermediates (e.g., TEMPO for radical pathways). For hydrolysis studies, pH-rate profiles and LC-MS monitoring identify intermediates like 3-hydroxybenzamide .

Advanced

Advanced approaches combine in situ IR spectroscopy and computational modeling (e.g., transition state theory via Gaussian). Isotopic labeling (²H or ¹³C at the isopropoxy group) traces bond cleavage pathways. Free energy surfaces mapped via DFT reveal activation barriers, explaining regioselectivity in cross-coupling reactions .

How should researchers design assays to evaluate the biological activity of this compound analogs?

Basic

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets). Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. Dose-response curves (IC₅₀) and positive controls (e.g., staurosporine for kinases) validate reproducibility .

Advanced

For target validation, employ CRISPR-Cas9 gene editing to knockout putative targets in cell lines. Pharmacodynamic studies in zebrafish models (e.g., microinjection of analogs) assess bioavailability and toxicity. Metabolomics (LC-QTOF-MS) identifies off-target effects .

What computational strategies predict the physicochemical properties of this compound derivatives?

Basic

Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) screens for potential protein targets via PubChem’s BioAssay data .

Advanced

Machine learning (e.g., DeepChem) trains models on ChEMBL datasets to predict ADMET profiles. Molecular dynamics simulations (GROMACS) simulate membrane permeability, validated by experimental PAMPA assays .

How can researchers formulate hypothesis-driven questions about this compound’s structure-activity relationships (SAR)?

Basic Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does replacing the isopropoxy group with cyclopropoxy enhance target selectivity?” .

Advanced

Leverage fragment-based drug design (FBDD) to systematically modify substituents. Use free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate hypotheses via parallel synthesis of 10–20 analogs and SPR screening .

What protocols ensure ethical and reproducible toxicity testing for this compound?

Basic

Follow OECD guidelines for acute oral toxicity (Test No. 423) in rodents. Measure LD₅₀ and histopathological changes. In vitro assays (e.g., Ames test) screen for mutagenicity .

Advanced

Develop 3D liver microtissue models (e.g., HepaRG cells) to assess hepatotoxicity. Transcriptomics (RNA-seq) identifies dysregulated pathways, reducing animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.